2-(Benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-benzylsulfanyl-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-8-10(11(14)15)17-12(13-8)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZJTXVYSLYDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)SCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a thiol group on the thiazole ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a thiazole derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzylsulfanyl Group
The benzylsulfanyl (-S-CH₂-C₆H₅) group undergoes nucleophilic displacement reactions due to the polarizable sulfur atom. For example:
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Alkylation : Reaction with alkyl halides (e.g., ethyl 2-chloroacetoacetate) under basic conditions replaces the benzyl group, forming new thioether derivatives .
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Oxidation : Treatment with H₂O₂ or m-CPBA oxidizes the thioether to sulfoxide (-SO-CH₂-C₆H₅) or sulfone (-SO₂-CH₂-C₆H₅) .
Key Example :
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| Ethyl 2-chloroacetoacetate | S-alkylated thiazole derivative | K₂CO₃, DMF, 60°C |
Carboxylic Acid Derivative Formation
The -COOH group participates in classical acid-mediated reactions:
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Esterification : Reacts with alcohols (e.g., methanol) catalyzed by H₂SO₄ to form methyl esters .
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Amidation : Couples with amines (e.g., methylamine) via EDCl/HOBt activation, yielding bioactive amides .
Synthetic Pathway :
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Hydrolysis : Ethyl ester intermediates (e.g., ethyl 4-methylthiazole-5-carboxylate) hydrolyze to carboxylic acids using KOH/MeOH .
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Amidation : Acid reacts with substituted amines to form derivatives like 2-(benzylsulfanyl)-4-methyl-N-(pyridin-3-yl)thiazole-5-carboxamide .
Electrophilic Aromatic Substitution on the Thiazole Ring
The thiazole ring undergoes regioselective substitution at the C-2 or C-4 positions:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-4 (para to methyl group) .
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Halogenation : NBS or Cl₂ generates brominated/chlorinated analogs .
Directing Effects :
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The electron-withdrawing -COOH group deactivates the ring, directing electrophiles to the less deactivated C-2 position .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
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Thiazolo-triazine Synthesis : Intramolecular cyclization with polyphosphoric acid (PPA) under microwave irradiation forms bicyclic systems .
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Oxadiazole Formation : Condensation with hydrazine derivatives yields 1,3,4-oxadiazole hybrids .
Representative Reaction :
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(Benzylsulfanyl)-4-methylthiazole-5-carboxylic acid | PPA, 120°C | Thiazolo[3,2-b]-1,2,4-triazinone | 72–85% |
Decarboxylation Reactions
Thermal or acidic conditions induce decarboxylation:
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Thermal Decarboxylation : Heating above 200°C removes CO₂, generating 2-(benzylsulfanyl)-4-methylthiazole .
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Metal-Catalyzed Decarboxylation : Cu or Pd catalysts enable cross-coupling reactions (e.g., Heck or Suzuki) .
Antioxidant and Biological Activity
While not a direct chemical reaction, the compound’s derivatives exhibit bioactivity:
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Xanthine Oxidase Inhibition : Analog 5k (IC₅₀ = 8.1 µM) shows competitive inhibition via hydrogen bonding with active-site residues .
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Antioxidant Effects : Scavenges DPPH radicals (IC₅₀ = 15.3 µM for derivative 5k) .
Stability and Degradation
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions, including the formation of thiazole rings and subsequent functionalization. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) to confirm the structure and purity of the compound .
Xanthine Oxidase Inhibition
One of the primary applications of this compound derivatives is their role as xanthine oxidase inhibitors. Xanthine oxidase is an enzyme involved in purine metabolism, and its overactivity is linked to conditions such as gout and hyperuricemia. Research has shown that derivatives of this compound exhibit significant inhibitory activity against xanthine oxidase.
A study demonstrated that certain derivatives displayed IC₅₀ values ranging from 3.6 to 9.9 μM, indicating potent inhibition compared to standard drugs like febuxostat. The incorporation of a methylene amine spacer in these derivatives enhances their binding affinity to the enzyme's active site, facilitating stronger interactions through hydrogen bonding .
Antioxidant Activity
In addition to its role as a xanthine oxidase inhibitor, this compound also exhibits antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant activity of this compound was assessed using DPPH radical scavenging assays, revealing moderate activity that complements its enzyme inhibition capabilities .
Case Study 1: Development of Derivatives
A series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives were synthesized and characterized for their biological activities. These compounds were screened for both xanthine oxidase inhibition and antioxidant properties. Among them, specific derivatives demonstrated enhanced activity, showcasing the potential for developing new therapeutic agents targeting metabolic disorders .
Case Study 2: Structural Modifications for Enhanced Activity
Research focused on modifying the structure of this compound to improve its pharmacological profile. By altering substituents on the benzyl group or modifying the thiazole ring, researchers identified compounds with superior inhibitory effects against xanthine oxidase while maintaining or enhancing antioxidant activity .
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological profile of thiazole-5-carboxylic acid derivatives is highly sensitive to substituent variations. Below is a detailed comparison of 2-(benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid with key analogues:
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC)
- Structure: Features a 4-chlorobenzylamino (-NH-CH₂C₆H₄Cl) group at position 2.
- Activity : Demonstrated significant antidiabetic effects in streptozotocin-induced diabetic rats, reducing blood glucose levels by 42% at 50 mg/kg. Enhanced insulin sensitivity via modulation of oxidative enzymes (SOD, CAT) and inflammatory cytokines (TNF-α, IL-6) .
- Key Structural Insight: The 4-chlorobenzylamino group is critical for activity, suggesting that electron-withdrawing substituents on the benzyl moiety enhance metabolic effects.
Febuxostat
- Structure: 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.
- Activity: FDA-approved xanthine oxidase inhibitor for gout and hyperuricemia. Superior to allopurinol in efficacy and tolerability, reducing serum uric acid by 40–60% at 40–80 mg/day .
- Key Structural Insight: The cyano and isobutoxy groups on the phenyl ring optimize binding to xanthine oxidase’s active site. Direct phenyl-thiazole linkage (without spacers) enhances inhibitory potency.
2-(Substituted Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic Acid Derivatives
- Structure: Variants with substituted benzylamino groups and a methylene amine spacer between the phenyl and thiazole rings.
- Activity : Designed as xanthine oxidase inhibitors, these compounds showed moderate activity (IC₅₀ = 3.2–8.7 µM) compared to febuxostat (IC₅₀ = 0.7 nM). However, they exhibited dual free radical scavenging activity (IC₅₀ = 12–35 µM in DPPH assay) .
- Key Structural Insight : The spacer reduces enzymatic affinity but introduces antioxidant properties, highlighting a trade-off between target specificity and multifunctionality.
2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid
- Structure: Contains a 4-fluorophenoxymethyl (-O-CH₂C₆H₄F) group at position 2.
Critical Analysis of Key Differences
- Electron-Donating vs. Withdrawing Groups : BAC’s 4-chloro group (electron-withdrawing) enhances antidiabetic activity, while febuxostat’s isobutoxy (electron-donating) group optimizes xanthine oxidase binding.
- Linker Flexibility : The methylene amine spacer in derivatives reduces enzymatic affinity compared to febuxostat’s rigid phenyl-thiazole linkage, underscoring the importance of conformational stability .
Biological Activity
2-(Benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered interest due to its potential biological activities. This compound exhibits various pharmacological properties, including antioxidant and enzyme inhibitory effects, which are critical in the context of diseases such as diabetes and cancer.
The chemical formula of this compound is with a molecular weight of 265.36 g/mol. The compound is characterized by its thiazole ring structure, which is known for contributing to various biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C12H11NO2S2 |
| Molecular Weight | 265.36 g/mol |
| IUPAC Name | 2-benzylsulfanyl-4-methyl-1,3-thiazole-5-carboxylic acid |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antioxidant Activity
Research indicates that thiazole derivatives possess significant antioxidant properties. A study on related compounds demonstrated that they effectively scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity of this compound can be inferred from its structural similarities to other thiazole derivatives that have shown strong free radical scavenging abilities.
Enzyme Inhibition
One of the notable biological activities of this compound is its inhibition of xanthine oxidase (XO), an enzyme involved in the production of uric acid. Elevated uric acid levels are associated with gout and other metabolic disorders. The compound's ability to inhibit XO suggests potential therapeutic applications in managing hyperuricemia and related conditions . In vitro studies have shown that certain derivatives exhibit IC50 values indicating effective inhibition of XO activity, which could be extrapolated to suggest similar effects for this compound.
Study on Xanthine Oxidase Inhibition
A study synthesized a series of thiazole derivatives and tested their xanthine oxidase inhibitory activities. Compounds with structural similarities to this compound showed promising results with IC50 values ranging from 3.6 to 9.9 μM . These findings suggest that this compound may also possess significant XO inhibitory activity.
Antioxidant Effects in Diabetic Models
Another study explored the effects of thiazole derivatives on diabetic models, highlighting their role in reducing oxidative stress markers and improving insulin sensitivity . Although not directly testing this compound, the results indicate a potential for similar benefits due to the structural characteristics shared among thiazoles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves coupling benzyl mercaptan with a pre-functionalized 4-methylthiazole-5-carboxylic acid precursor. Reaction optimization includes:
- Catalyst selection : Use Pd-based catalysts for Suzuki-Miyaura coupling (analogous to benzylsulfanyl-triazole synthesis in ).
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Solvent system : Polar aprotic solvents (e.g., DMF) enhance solubility of thiazole intermediates .
Q. Which analytical techniques are most effective for purity assessment?
- Recommended methods :
| Technique | Parameters | Detection Limit | Reference |
|---|---|---|---|
| HPLC | C18 column, 0.1% formic acid in MeOH/H₂O (70:30), 254 nm | 0.1 µg/mL | |
| FTIR | ATR mode, 400–4000 cm⁻¹ range | 1% w/w | |
| LC-MS | ESI+ mode, m/z 200–800 | 0.01 µg/mL |
- Sample prep : Solid-phase extraction (SPE) with Oasis HLB cartridges (conditioned with 2 mL methanol) to remove matrix interference .
Q. How should this compound be stored to ensure stability during experiments?
- Conditions :
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Atmosphere : Argon or nitrogen headspace to minimize oxidation (similar to thiazole-acetic acid derivatives in ).
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural characterization?
- Cross-validation :
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., as done for 3-benzylsulfanyl-triazole in ).
- 2D NMR (COSY, HSQC) : Assign proton environments and confirm substituent positions .
Q. What strategies are effective for impurity profiling and quantification?
- Chromatographic separation :
- Column : Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
- Gradient : 10–90% acetonitrile in 0.1% formic acid over 25 min .
- Impurity identification :
- Epimers : Adjust mobile phase pH (e.g., 2.8–3.2) to resolve co-eluting stereoisomers (as in Pharmacopeial Forum methods ).
- Byproducts : Use high-resolution LC-MS to distinguish sulfoxide/sulfone oxidation products .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Modification strategies :
- Substituent variation : Replace benzylsulfanyl with alkyl or aryl groups (analogous to triazole modifications in ).
- Carboxylic acid bioisosteres : Test tetrazole or sulfonamide replacements for improved bioavailability .
- Assays :
- Enzyme inhibition : Use fluorescence polarization for IC₅₀ determination.
- Cellular uptake : Radiolabel the compound with ¹⁴C for pharmacokinetic tracking .
Q. What computational methods predict reactivity in novel reaction environments?
- DFT calculations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
